molecular formula C12H11NO4 B14702342 1,2,5-Naphthalenetriol, 5-methylcarbamate CAS No. 24305-26-8

1,2,5-Naphthalenetriol, 5-methylcarbamate

Cat. No.: B14702342
CAS No.: 24305-26-8
M. Wt: 233.22 g/mol
InChI Key: MJELCHIDPLLABS-UHFFFAOYSA-N
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Description

1,2,5-Naphthalenetriol, 5-methylcarbamate is a synthetic organic compound with the molecular formula C12H11NO4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring substituted with three hydroxyl groups and a methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Naphthalenetriol, 5-methylcarbamate typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{1,2,5-Naphthalenetriol} + \text{Methyl Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Naphthalenetriol, 5-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1,2,5-Naphthalenetriol, 5-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Naphthalenetriol, 5-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Naphthalenetriol: Lacks the methylcarbamate group.

    5-Methylcarbamate: Lacks the naphthalene ring.

    1,2,5-Naphthalenetriol, 5-(N-methylcarbamate): A closely related compound with similar properties.

Uniqueness

1,2,5-Naphthalenetriol, 5-methylcarbamate is unique due to the presence of both the naphthalene ring and the methylcarbamate group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

24305-26-8

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(5,6-dihydroxynaphthalen-1-yl) N-methylcarbamate

InChI

InChI=1S/C12H11NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,14-15H,1H3,(H,13,16)

InChI Key

MJELCHIDPLLABS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC(=C2O)O

Origin of Product

United States

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